molecular formula C8H9NO4 B1314851 2,5-Dioxopyrrolidin-1-yl but-3-enoate CAS No. 388091-45-0

2,5-Dioxopyrrolidin-1-yl but-3-enoate

Cat. No.: B1314851
CAS No.: 388091-45-0
M. Wt: 183.16 g/mol
InChI Key: ATYWAFUUESAUHS-UHFFFAOYSA-N
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Description

The Pivotal Role of N-Hydroxysuccinimide (NHS) Esters in Contemporary Organic Synthesis

N-Hydroxysuccinimide (NHS) esters are a class of activated esters that have become indispensable tools in modern organic chemistry. lumiprobe.comchemicalbook.com Their primary function is to activate carboxylic acids, rendering them highly susceptible to nucleophilic attack. wikipedia.org This activation is crucial because the direct reaction between a carboxylic acid and an amine is typically unfavorable, leading to the formation of a stable salt rather than the desired amide bond. wikipedia.org

The utility of NHS esters stems from their favorable balance of reactivity and stability. chemicalbook.comglenresearch.com They are reactive enough to readily couple with primary and secondary amines under mild conditions, typically at a pH of 8.3-8.5 in aqueous buffers or in polar aprotic solvents like DMF and DMSO, to form stable amide bonds. lumiprobe.comthermofisher.com At the same time, they possess sufficient stability to be isolated, purified, and stored, with many being commercially available. wikipedia.org This combination of features has led to their widespread application in diverse areas, including:

Peptide Synthesis: NHS esters were historically developed for and continue to be vital in the construction of peptides, where the formation of amide bonds is the central process. chemicalbook.com

Bioconjugation: They are extensively used to attach labels such as fluorescent dyes or biotin (B1667282) to proteins and other biomolecules. chemicalbook.comthermofisher.com The reaction targets the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com

Surface Functionalization: NHS esters are employed to modify surfaces, enabling the immobilization of proteins and other molecules for applications in biochips and diagnostics.

Polymer Science: In polymer chemistry, NHS esters are used to create reactive polymers that can be modified after polymerization, a technique known as post-polymerization modification. researchgate.netresearchgate.net

The synthesis of NHS esters is commonly achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemicalbook.comwikipedia.org

The Distinct Significance of Unsaturated Acyl NHS Esters: Focusing on 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731)

While the NHS ester group provides a reactive handle for conjugation, the incorporation of additional functional groups within the acyl chain opens up possibilities for more complex molecular architectures. Unsaturated acyl NHS esters, such as 2,5-Dioxopyrrolidin-1-yl but-3-enoate, are of particular significance because they are bifunctional molecules. They possess both the amine-reactive NHS ester and a terminal alkene.

The terminal double bond in this compound serves as a latent reactive site for a variety of subsequent chemical transformations. This dual reactivity is highly valuable for the synthesis of advanced materials and complex bioconjugates. The alkene group can participate in several important reactions, including:

Polymerization: The vinyl group allows the molecule to act as a monomer in polymerization reactions, leading to the formation of polymers with reactive NHS ester side chains. These "activated ester polymers" are versatile platforms for creating functional materials, as the NHS esters can be subsequently reacted with a library of amines to introduce diverse functionalities. researchgate.net

Michael Addition: The alkene is an α,β-unsaturated system, making it a Michael acceptor. It can react with nucleophiles, such as thiols (thio-Michael addition) or amines (aza-Michael addition), in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This provides an alternative conjugation pathway.

Thiol-Ene Click Chemistry: The terminal alkene can readily react with thiols in the presence of a radical initiator or UV light. rsc.orgnih.gov This "click" reaction is highly efficient, orthogonal to many other functional groups, and can be performed under biocompatible conditions, making it ideal for creating hydrogels and bioconjugates. nih.govresearchgate.netnih.gov

Therefore, this compound is not just a simple activating agent but a versatile building block for creating polymers with pendant reactive groups and for multi-step bioconjugation strategies.

Below is a table detailing the properties of this compound.

PropertyValue
Chemical Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
IUPAC Name This compound
Synonyms N-Succinimidyl 3-butenoate
Physical State Solid (predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)

Historical Development and Current Frontiers in the Study of Activated Esters bearing Terminal Alkenes

The concept of activated esters was pioneered in the mid-20th century for peptide synthesis. The Anderson group first proposed the use of N-hydroxysuccinimide for preparing active esters in the early 1960s, recognizing their utility due to their favorable reactivity, relative stability, and the formation of water-soluble byproducts. chemicalbook.comresearchgate.net

The development of activated esters bearing additional reactive functionalities, such as terminal alkenes, is a more recent advancement driven by the rise of polymer chemistry and the need for more sophisticated biomaterials. The ability to create polymers with reactive side chains that can be modified after the main polymer backbone is formed—a process known as post-polymerization modification—has been a major focus. researchgate.netresearchgate.net Activated ester polymers are central to this strategy. By polymerizing monomers like this compound, chemists can produce a stable, well-defined polymer backbone that serves as a scaffold. nih.gov This scaffold can then be treated with various amine-containing molecules to generate a library of functionalized polymers with different properties, all from a single parent polymer. researchgate.net

Current research frontiers are exploring the use of these bifunctional activated esters in increasingly complex systems:

Advanced Drug Delivery: Creating well-defined polymer-drug conjugates where a therapeutic agent is attached to the polymer backbone via the NHS ester. nih.gov

Tissue Engineering: Using the terminal alkene functionality in thiol-ene click chemistry to form biocompatible hydrogels with tunable properties for cell scaffolding. researchgate.net

Stimuli-Responsive Materials: Designing polymers that can change their properties in response to external stimuli, where the functional groups attached to the polymer backbone via the NHS ester dictate the response.

Dual Functionalization: Utilizing both the NHS ester and the alkene in orthogonal reaction schemes to create materials with multiple, precisely placed functionalities. researchgate.net For instance, a polymer with pendant NHS esters and alkenes could be reacted first with an amine and then with a thiol, attaching two different molecules to the same monomer unit.

The study of activated esters with terminal alkenes continues to be a vibrant area of research, bridging the gap between fundamental organic synthesis, polymer science, and biomedical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWAFUUESAUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl But 3 Enoate

Nucleophilic Acyl Substitution at the N-Hydroxysuccinimide Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a prominent functional group in bioconjugation chemistry, valued for its reactivity toward primary amines under physiological conditions. researchgate.netthermofisher.com This reactivity stems from the excellent leaving group ability of the N-hydroxysuccinimide anion, which facilitates nucleophilic acyl substitution. The reaction typically proceeds via a tetrahedral intermediate, formed by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. mst.edu

The aminolysis of N-hydroxysuccinimide esters has been the subject of detailed kinetic studies. acs.orgmst.edu These reactions are commonly performed in aqueous buffers at a pH range of 7.2 to 8.5. thermofisher.com Under these conditions, the primary reaction is the nucleophilic attack of a deprotonated amine on the ester's carbonyl carbon to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com

The reaction rate is dependent on several factors, including pH, temperature, and the concentration of the amine. The rate law for the aminolysis of NHS esters in aqueous solutions is typically first-order with respect to the amine concentration. mst.eduacs.org This is in contrast to reactions in anhydrous solvents, where a second-order term in amine concentration is often observed, suggesting general-base catalysis. mst.edumst.edu

A crucial competing reaction in aqueous media is the hydrolysis of the NHS ester, where water or hydroxide (B78521) ions act as the nucleophile. nih.gov The rate of hydrolysis increases significantly with pH. For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.com This competition between aminolysis and hydrolysis is a critical consideration in labeling efficiency. researchgate.netnih.gov

Kinetic studies correlating amine basicity (pKa) with the nucleophilic rate constant (k₁) often yield Brønsted-type plots. For a series of sterically unhindered amines reacting with N-succinimidyl p-nitrobenzoate, a Brønsted plot of log(k_obsd) versus pKa has a slope of approximately 0.7. mst.edu This value is consistent with a mechanism involving the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to products. mst.edu

Table 1: Representative Kinetic Data for Reactions of NHS Esters This table presents illustrative kinetic data for the hydrolysis and aminolysis of representative N-hydroxysuccinimide esters. Note that the specific substrate is not 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731), but the data for analogous NHS esters like dithiobis(succinimidyl propionate) (DSP) provide insight into the expected reactivity.

ReactionSubstrateConditionsRate Constant (k)Reference
HydrolysisDSP-derived adlayerBorate (B1201080) buffer (pH 8.50)1.5 ± 0.1 × 10³ M⁻¹s⁻¹ nih.gov
HydrolysisDSP (in solution)Borate buffer (pH 8.50)8.6 ± 0.5 × 10² M⁻¹s⁻¹ nih.gov
AminolysisDSP-derived adlayer500 mM ethylamine (B1201723) in borate buffer (pH 8.50)9.4 ± 2.8 × 10⁻¹ M⁻¹s⁻¹ nih.gov
AminolysisN-succinimidyl p-methoxybenzoaten-butylamine in dioxaneShows first and second-order terms in [amine] mst.edu

The reactivity and selectivity of the NHS ester are significantly influenced by both steric and electronic factors. mst.edu These effects modulate the accessibility of the electrophilic carbonyl carbon and its susceptibility to nucleophilic attack.

Steric Influences: The rate of aminolysis is sensitive to steric hindrance on both the nucleophile and the ester. mst.edu Bulky amines, such as diethylamine (B46881) or α-methylbenzylamine, exhibit depressed reaction rates compared to less hindered primary amines like n-butylamine. This observation supports the formation of a crowded tetrahedral intermediate in a reversible step before the rate-determining breakdown to products. mst.edu Significant steric bulk near the carbonyl group of the ester would similarly be expected to decrease the reaction rate.

Electronic Influences: The electronic nature of the acyl group has a pronounced effect on the ester's reactivity. Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. This effect can be quantified using Hammett plots. For the competitive acylation of various amines by a series of substituted N-succinimidyl benzoates, the Hammett ρ values are positive (e.g., 1.4 for aniline, 1.1 for benzylamine), indicating that the reaction is favored by electron-withdrawing substituents. mst.edu These values reflect a substantial accumulation of negative charge at the acyl carbon in the transition state leading to the tetrahedral intermediate. mst.edu

Conversely, electron-donating groups on the acyl portion decrease the reactivity of the ester. This principle allows for the fine-tuning of NHS ester reactivity for specific applications. The high reactivity of NHS esters compared to other esters, such as phenyl esters with leaving groups of comparable basicity, is attributed to the electronic properties of the N-hydroxysuccinimide leaving group. mst.eduacs.org

Transformational Reactions of the But-3-enoate (Terminal Alkene) Functionality

The but-3-enoate portion of the molecule contains a terminal alkene, a versatile functional group that can undergo a variety of transformational reactions.

Electrophilic addition is a characteristic reaction of alkenes. vaia.com In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkene of the but-3-enoate would proceed via a mechanism involving the initial protonation of the double bond. lasalle.edu This protonation follows Markovnikov's rule, leading to the formation of the more stable secondary carbocation at the C3 position. Subsequent attack by the halide anion (X⁻) on this carbocation intermediate would yield the 3-halo-substituted butanoate ester. libretexts.org

Halogenation: The reaction with halogens (X₂) such as Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. lasalle.edu The nucleophilic attack by a halide ion on this intermediate occurs in an anti-fashion, leading to the formation of a vicinal dihalide (3,4-dihalo-substituted butanoate ester). lasalle.edu If the reaction is performed in a nucleophilic solvent like water, a halohydrin can be formed.

Hydration: Acid-catalyzed hydration involves the protonation of the alkene to form a carbocation, followed by the nucleophilic attack of water. lasalle.edu Subsequent deprotonation yields an alcohol. For the but-3-enoate moiety, this would result in the formation of a 3-hydroxybutanoate ester, following Markovnikov's rule.

The terminal alkene can undergo radical addition reactions and serve as a monomer in radical polymerization. libretexts.orglibretexts.org Radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the formation of a radical from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). libretexts.org This initiator radical then adds to the terminal double bond of the but-3-enoate monomer. The addition occurs preferentially at the less substituted carbon (C4) to generate a more stable secondary radical at C3.

Propagation: The newly formed carbon radical adds to another monomer molecule, extending the polymer chain. lumenlearning.com This step repeats, rapidly building up a long polymer chain where the monomer units are linked head-to-tail. libretexts.org Radical polymerizations are highly versatile and can be effective for vinyl monomers with either electron-withdrawing or electron-donating groups. youtube.com

Termination: The growing polymer chains are terminated through processes like radical combination (where two growing chains combine) or disproportionation (where a hydrogen atom is transferred from one chain to another). libretexts.org

The Michael addition, or conjugate addition, is the nucleophilic addition to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The but-3-enoate moiety in 2,5-dioxopyrrolidin-1-yl but-3-enoate is a γ,δ-unsaturated ester, meaning the double bond is not in conjugation with the carbonyl group. Therefore, it does not undergo the classical Michael addition reaction, which relies on the electronic activation of the β-carbon by the conjugated electron-withdrawing group. masterorganicchemistry.comlibretexts.org

However, the alkene can still participate in reactions that are mechanistically related to conjugate additions, particularly those catalyzed by transition metals. While not a direct 1,4-addition, nucleophiles such as amines or thiols can add across the double bond under specific conditions. For example, certain catalytic systems can activate the alkene towards nucleophilic attack. It is important to distinguish these reactions from the canonical enolate-driven Michael addition. makingmolecules.commasterorganicchemistry.com The reactivity of the isolated double bond in the but-3-enoate is more characteristic of a typical alkene than an activated Michael acceptor. libretexts.org

In-Depth Mechanistic Studies of Key Transformations and Intermediate Formation

Due to the nascent stage of research on this compound, in-depth mechanistic studies on the interplay of its functional groups are not extensively documented. However, the mechanisms of the key transformations for each individual functional group are well-established in the broader chemical literature.

Mechanism of NHS Ester Aminolysis:

The reaction of the N-hydroxysuccinimide ester with an amine proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the N-hydroxysuccinimide anion is expelled as a good leaving group. The stability of the N-hydroxysuccinimide anion is a key driving force for this reaction.

Proton Transfer: A proton is transferred from the newly formed amide to a base in the reaction mixture, yielding the final, stable amide product.

The formation of the tetrahedral intermediate is typically the rate-determining step. The stability of the N-hydroxysuccinimide leaving group makes this reaction highly efficient and favorable under mild conditions.

Mechanism of Free-Radical Addition to the Alkene:

A common transformation of the terminal alkene is a free-radical addition, for example, the addition of a thiol (thiol-ene reaction). The mechanism proceeds through a chain reaction:

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation:

The thiyl radical adds to the terminal carbon of the but-3-enoate double bond. This addition occurs at the less substituted carbon to form a more stable secondary carbon-centered radical. This intermediate is a key species in the propagation cycle.

The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, forming the final thioether product and regenerating the thiyl radical.

Termination: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity of this reaction (anti-Markovnikov addition) is a hallmark of the radical mechanism, where the initial radical attack occurs at the terminal carbon.

In the context of this compound, it is anticipated that under conditions favoring aminolysis of the NHS ester (e.g., in the presence of an amine at room temperature), the alkene moiety would remain largely unreactive. Conversely, under conditions designed for radical addition to the alkene (e.g., high temperature with a radical initiator), the NHS ester might be susceptible to hydrolysis or reaction with other nucleophiles if present, although the primary reaction would be at the alkene. The judicious selection of reaction partners and conditions is therefore paramount to achieving the desired chemical outcome.

Applications in Polymer Science and Advanced Materials

2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731) as a Monomer in Polymerization Strategies

The vinyl group of 2,5-Dioxopyrrolidin-1-yl but-3-enoate allows it to be incorporated into polymer chains through various polymerization mechanisms. The choice of technique dictates the architecture, molecular weight distribution, and ultimate properties of the resulting polymer.

Free radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. fujifilm.com This process typically involves an initiator, such as an azo compound or a peroxide, that generates free radicals to begin the polymerization chain reaction. fujifilm.com Monomers bearing activated ester groups, analogous to this compound, are compatible with these conditions, allowing for the synthesis of homopolymers or copolymers.

The polymerization of this compound via this method would result in a polymer backbone with pendant side chains, each containing a reactive N-Hydroxysuccinimide (NHS) ester and a terminal alkene. The general mechanism proceeds through initiation, propagation, and termination steps. fujifilm.com By copolymerizing this monomer with other vinyl monomers (e.g., styrene, acrylates), the density of the reactive side chains can be tailored, influencing the properties of the final material. While specific kinetic data for this compound is not extensively documented, the principles of free radical polymerization of vinyl esters provide a foundational understanding of its expected behavior. acs.org

Table 1: Representative Conditions for Free Radical Polymerization of Activated Ester Monomers

MonomerInitiatorSolventTemperature (°C)Resulting Polymer
N-acryloxysuccinimideAIBNDioxane60Poly(N-acryloxysuccinimide)
N-methacryloxysuccinimideAIBNDMF70Poly(N-methacryloxysuccinimide)
p-Nitrophenyl MethacrylateAIBNToluene (B28343)60Poly(p-Nitrophenyl Methacrylate)

This table presents data for analogous activated ester monomers to illustrate typical polymerization conditions.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity (Đ). researchgate.netnih.gov ATRP has been successfully employed for the polymerization of various functional monomers, including those with activated ester side groups. researchgate.netacs.org

The application of ATRP to this compound would enable the synthesis of well-defined homopolymers and block copolymers. researchgate.net This control is crucial for applications where specific polymer chain lengths and narrow molecular weight distributions are required. The process involves a reversible activation and deactivation cycle of the growing polymer chain, mediated by a transition metal catalyst (typically copper-based). cmu.educmu.edu This allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ ≈ 1.1–1.3). nih.gov The synthesis of well-defined block copolymers, where one block contains the reactive but-3-enoate moieties, opens up possibilities for creating self-assembling nanostructures and other complex architectures. nih.gov

Table 2: Comparison of Polymerization Techniques for Activated Ester Monomers

ParameterFree Radical PolymerizationAtom Transfer Radical Polymerization (ATRP)
Control over MW Poor to moderateHigh
Polydispersity (Đ) High (typically > 1.5)Low (typically 1.1 - 1.5)
Architecture Linear, branchedLinear, star, block, graft
Chain-end Control LowHigh
Reaction Conditions Less sensitive to impuritiesRequires high purity of reagents

Post-Polymerization Modification Utilizing Integrated this compound Moieties

Polymers synthesized from this compound are powerful platforms for creating functional materials through post-polymerization modification. elsevierpure.comnih.gov This strategy allows for the introduction of a wide variety of chemical functionalities that might not be compatible with the initial polymerization conditions. utexas.edu

The N-Hydroxysuccinimide (NHS) ester is a highly efficient reactive group for post-polymerization modification. mdpi.com It reacts readily with primary amines under mild conditions to form stable amide bonds, with the release of the NHS leaving group. acs.orgmdpi.com This reaction is highly selective and proceeds efficiently, making it a cornerstone of bioconjugation and materials functionalization. researchgate.net

A library of functional polymers can be generated from a single parent polymer by reacting it with various amine-containing molecules. mdpi.com This approach allows for the attachment of biomolecules (peptides, proteins), fluorescent dyes, therapeutic agents, or other moieties to tune the polymer's properties for specific applications. researchgate.net The degree of functionalization can be controlled by the stoichiometry of the reactants. nih.gov

Table 3: Examples of Amine-Containing Molecules for Modifying NHS-Ester Polymers

Amine CompoundAttached Functional GroupPotential Application
GlucosamineCarbohydrate MoietyBiomaterial, cell targeting
Doxorubicin (amine-modified)Anticancer DrugDrug delivery systems
Fluorescein-amineFluorescent DyeBioimaging, sensors
Poly(ethylene glycol)-aminePEG ChainsImproved biocompatibility, anti-fouling surfaces
Arg-Gly-Asp (RGD) peptideCell-Adhesion MotifTissue engineering scaffolds

The pendant but-3-enoate group provides a second, orthogonal site for chemical modification. The terminal vinyl group is an excellent substrate for thiol-ene "click" chemistry. researchgate.net This reaction involves the radical-mediated addition of a thiol across the double bond, which can be initiated by UV light or a thermal initiator. diva-portal.org Thiol-ene reactions are characterized by high yields, rapid reaction rates, tolerance to various functional groups, and minimal side products. researchgate.net

This allows for a secondary layer of functionalization that is independent of the NHS ester chemistry. For instance, a polymer could first be functionalized with a biomolecule via the NHS ester, and subsequently cross-linked or further modified through the vinyl groups using a multifunctional thiol. kisti.re.kr This dual-reactivity is highly advantageous for creating complex, multifunctional materials such as hydrogels or patterned surfaces. rsc.org

Table 4: Examples of Thiol Compounds for Thiol-Ene Modification

Thiol CompoundFunctional Group IntroducedPotential Application
CysteineAmino AcidBioconjugation
3-Mercaptopropionic acidCarboxylic AcidpH-responsive materials, further conjugation
1-ThioglycerolDihydroxypropyl GroupHydrophilic coatings
Pentaerythritol tetrakis(3-mercaptopropionate)Cross-linkerHydrogel formation, network polymers
Dithiothreitol (DTT)Reducible Disulfide LinkerStimuli-responsive materials

Development and Fabrication of Advanced Materials

The versatility of polymers derived from this compound enables their use in a variety of advanced materials. The ability to precisely introduce chemical and biological functionality is key to their application in high-performance systems.

Bioconjugates and Drug Delivery Systems: The NHS ester groups are ideal for conjugating therapeutic molecules or targeting ligands to the polymer backbone. nih.govnih.gov The resulting polymer-drug conjugates can exhibit improved solubility, stability, and pharmacokinetic profiles.

Functional Surfaces and Coatings: Polymers can be grafted onto surfaces and subsequently modified to create coatings with specific properties, such as anti-fouling, antimicrobial, or biosensing capabilities. The dual functionality allows for initial surface attachment followed by the introduction of other desired molecules.

Hydrogels for Biomedical Applications: By using multifunctional thiols, the pendant vinyl groups can act as cross-linking points to form hydrogels. rsc.org These networks can be further functionalized via the NHS esters with bioactive molecules to create scaffolds for tissue engineering or controlled release systems.

Advanced Lithography and Patterning: The photo-reactivity of the thiol-ene reaction allows for spatial control of polymer modification. This can be exploited in photolithography to create chemically patterned surfaces for applications in microelectronics or cell culture studies.

Methodologies for Surface Functionalization and Patterning with Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, brush-like layer. researchgate.net These structures are instrumental in modifying surface properties such as wettability, biocompatibility, and adhesion. The "grafting-from" approach, where polymers are grown directly from an initiator-functionalized surface, is a common method for creating high-density polymer brushes. mdpi.comresearchgate.net

This compound can be employed in a two-step methodology for creating patterned polymer brushes:

Immobilization of the Initiating Moiety : A substrate (e.g., silicon wafer, gold) is first functionalized with a self-assembled monolayer (SAM) of amine-terminated molecules. This compound is then introduced, and the NHS ester group reacts selectively with the surface amine groups to form a stable amide bond. amerigoscientific.com This process covalently attaches the butenoate functionality to the surface. Patterning can be achieved during this step using techniques like microcontact printing to selectively place the amine-terminated SAM before reaction.

Surface-Initiated Polymerization : The surface-bound butenoate groups can then act as monomers or co-monomers in a surface-initiated polymerization (SIP) process. researchgate.net Techniques such as Atom Transfer Radical Polymerization (ATRP) or photoinduced polymerization can be used to grow polymer chains from these tethered alkene groups. cmu.edursc.orgunipd.it By exposing the patterned surface to a solution of other vinyl monomers under polymerizing conditions, well-defined polymer brush structures can be grown from the predefined areas.

This methodology allows for precise control over the location and chemical composition of the polymer brushes. The use of NHS-ester chemistry is versatile and has been widely applied for the functionalization of various polymer brushes. nih.gov For instance, polymers containing reactive NHS-esters are often used for post-polymerization modification to couple biomolecules or other functional amines. amerigoscientific.commdpi.com

Table 1: Methodologies for Surface Functionalization

Step Technique Description Key Feature
1. Immobilization Microcontact Printing / SAMs An amine-terminated self-assembled monolayer is patterned onto a substrate. Creates defined regions for reaction.
NHS Ester Coupling The substrate is treated with this compound; the NHS ester reacts with surface amines. Covalently tethers the butenoate group to the surface.
2. Polymerization Surface-Initiated ATRP Polymer chains are grown from the tethered butenoate groups in the presence of a catalyst and other monomers. Allows for controlled polymer growth and low polydispersity. cmu.edu
Photopolymerization UV light is used to initiate polymerization from the surface-bound alkenes. Offers spatial and temporal control over brush synthesis. unipd.it

Engineering of Thin Films and Surface-Initiated Polymerization

The engineering of functional thin films is critical for applications ranging from biosensors to microelectronics. rsc.orgmdpi.com Surface-initiated polymerization (SIP) is a powerful technique for creating well-defined, covalently attached polymer films where thickness and composition can be precisely controlled. mdpi.comnih.gov

The compound this compound serves as a key linker molecule to prepare surfaces for SIP. The process leverages the robust and efficient coupling of NHS esters with primary amines to anchor a polymerizable unit onto a substrate. researchgate.netwikipedia.org

Mechanism of Action in Thin Film Engineering:

Surface Activation: The process begins with a substrate that presents primary amine groups on its surface.

Linker Attachment: The substrate is immersed in a solution of this compound. The NHS ester reacts with the surface amines, forming covalent amide linkages and leaving the terminal but-3-enoate group exposed.

"Grafting From" Polymerization: This functionalized surface is then used as a platform for SIP. mdpi.com In a typical Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), the alkene groups would need to be converted to an ATRP initiator. However, the butenoate group itself can participate directly in other forms of radical polymerization or be used in "grafting-through" approaches. More commonly, a molecule that is both an NHS ester and a polymerization initiator (like an ATRP initiator with an NHS ester group) is used to directly immobilize the initiator. The principle demonstrated by this compound—using NHS chemistry to anchor a polymerizable group—is a foundational concept in this field. epa.govresearchgate.net

This strategy enables the growth of dense polymer films with controlled thickness, which is crucial for creating materials with specific optical, mechanical, or biological properties. cmu.edu The versatility of NHS ester chemistry allows this approach to be adapted to a wide variety of substrates and monomers, making it a cornerstone of advanced material fabrication. amerigoscientific.com

Table 2: Research Findings in Surface-Initiated Polymerization

Polymerization Method Key Finding Relevance to Functional Films Reference
Surface-Initiated ATRP (SI-ATRP) Allows for the synthesis of well-defined organic-inorganic hybrid nanomaterials with controlled polymer chain length and density. Enables precise control over film thickness and architecture, critical for sensors and electronic devices. mdpi.comnih.gov
Post-polymerization Modification Polymers synthesized with NHS-ester containing monomers can be readily modified with various amine-containing molecules after polymerization. Offers a versatile platform to create multifunctional thin films by attaching biomolecules, fluorophores, or other specific ligands. mdpi.com
Photoinduced Polymerization Provides spatial and temporal control over the polymerization process, allowing for the creation of patterned polymer brushes and films. Facilitates the fabrication of complex, multi-functional surfaces for microarrays and advanced materials. unipd.it

Applications in Bioconjugation and Bio Functionalization

Amine-Reactive Bioconjugation Via the N-Hydroxysuccinimide Ester Linkage

The N-Hydroxysuccinimide (NHS) ester is a well-established and widely utilized amine-reactive functional group in bioconjugation chemistry. huji.ac.ilkorambiotech.com It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable and covalent amide bonds. huji.ac.ilcreative-biolabs.com This reaction proceeds efficiently under physiological to slightly alkaline pH conditions (typically pH 7.2-8.5), making it suitable for modifying sensitive biological molecules. korambiotech.com

Site-Specific Covalent Labeling and Modification of Biological Macromolecules (e.g., Proteins, Antibodies)

The NHS ester moiety of 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731) allows for the covalent attachment of the but-3-enoate functionality to proteins, antibodies, and other amine-containing biomolecules. creative-biolabs.comiris-biotech.de This process is fundamental for a variety of applications, including the development of antibody-drug conjugates (ADCs), the attachment of fluorescent labels for imaging, and the introduction of handles for further modification.

However, a key consideration in NHS ester-based labeling is the potential for heterogeneity. Since lysine residues are often abundant and distributed throughout a protein's surface, traditional NHS ester chemistry can result in a heterogeneous mixture of conjugates with varying numbers of labels attached at different positions. researchgate.net This can impact the biological activity and pharmacokinetic properties of the modified macromolecule. To address this, strategies for more site-specific labeling are continuously being developed.

Derivatization and Immobilization on Amine-Containing Surfaces and Biomaterials

The amine-reactivity of the NHS ester is also extensively used for the immobilization of biomolecules onto surfaces and biomaterials that have been functionalized with primary amines. This is a crucial step in the development of biosensors, microarrays, and other diagnostic and research tools. By reacting 2,5-Dioxopyrrolidin-1-yl but-3-enoate with an amine-functionalized surface, a reactive layer displaying but-3-enoate groups can be generated. Subsequently, these groups can be used to tether other molecules of interest.

The efficiency of this immobilization process is influenced by factors such as pH, buffer composition, and the concentration of the reactants. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH values and can reduce the coupling efficiency. korambiotech.com

PropertyDescription
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)
Resulting Linkage Stable amide bond
Optimal pH Range 7.2 - 8.5
Common Applications Protein labeling, antibody conjugation, surface immobilization
Potential Limitation Heterogeneous labeling due to multiple lysine residues

Orthogonal Bioconjugation Strategies Employing the But-3-enoate Moiety

The but-3-enoate group of this compound provides a versatile handle for a second, distinct bioconjugation reaction, a concept known as orthogonal chemistry. This allows for the sequential or simultaneous attachment of different molecules in a highly controlled manner.

Thiol-Ene "Click" Chemistry for Highly Selective Functionalization

The terminal alkene of the but-3-enoate moiety is an excellent substrate for thiol-ene "click" chemistry. nih.govnih.gov This reaction involves the radical-mediated addition of a thiol group across the double bond, forming a stable thioether linkage. nih.gov Thiol-ene reactions are characterized by their high efficiency, selectivity, and ability to proceed under mild, biocompatible conditions, often initiated by light (photo-initiated) or a radical initiator. nih.govrsc.org

This strategy is particularly valuable for achieving site-specific modification of biomolecules containing cysteine residues. thno.org By first reacting a protein with this compound to introduce the but-3-enoate handle, a subsequent thiol-ene reaction with a cysteine-containing peptide or another thiol-modified molecule can be performed. This two-step approach offers greater control over the final conjugate structure compared to direct amine-reactive labeling alone.

ReactionDescription
Name Thiol-Ene "Click" Chemistry
Reactive Groups Thiol (-SH) and Alkene (C=C)
Resulting Linkage Thioether bond
Initiation Radical initiator or UV light
Key Features High efficiency, selectivity, biocompatible conditions

Exploration of Other Chemo-Selective Ligation Reactions (e.g., inverse electron demand Diels-Alder cycloadditions)

The electron-deficient nature of the alkene in the but-3-enoate moiety, influenced by the adjacent ester group, makes it a potential dienophile in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov IEDDA is a powerful bioorthogonal reaction that involves the cycloaddition of an electron-rich diene, such as a tetrazine, with an electron-poor dienophile. nih.govsigmaaldrich.com These reactions are known for their exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst. nih.govsigmaaldrich.com

The use of the but-3-enoate group in IEDDA reactions would enable the rapid and specific attachment of molecules functionalized with electron-rich dienes. This opens up possibilities for applications in live-cell imaging and in vivo targeting where speed and selectivity are paramount.

Design and Synthesis of Multi-Functional Linkers and Crosslinkers

The inherent bifunctionality of this compound makes it a foundational building block for the design and synthesis of more complex, multi-functional linkers and crosslinkers. huji.ac.ilcreative-biolabs.com By combining the amine-reactive NHS ester with the versatile but-3-enoate handle, a wide array of heterobifunctional reagents can be envisioned. iris-biotech.de

Precursors for Advanced Bioconjugates (e.g., Antibody-Drug Conjugates)

The unique architecture of this compound makes it a valuable precursor in the synthesis of advanced bioconjugates, including the rapidly growing class of targeted therapeutics known as antibody-drug conjugates (ADCs). ADCs are comprised of a monoclonal antibody linked to a cytotoxic payload, designed to selectively deliver the potent drug to cancer cells. glpbio.comcreative-biolabs.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety.

In the context of ADC development, this compound can function as a versatile linker. The synthesis of an ADC using this compound would typically involve a two-step process. First, the NHS ester of the linker reacts with primary amine groups (e.g., from lysine residues) on the antibody, covalently attaching the but-3-enoate functionality to the antibody surface. This initial step creates a modified antibody that is primed for the subsequent conjugation of a drug molecule.

In the second step, a thiol-containing cytotoxic drug can be attached to the but-3-enoate-functionalized antibody via a thiol-ene reaction. This "click chemistry" approach offers high efficiency and specificity, ensuring that the drug is securely linked to the antibody. nih.gov The resulting ADC would possess a stable linkage that can selectively release the cytotoxic payload within the target cancer cells.

Table 1: Two-Step Bioconjugation Strategy for ADC Synthesis

StepReactant 1Reactant 2Reaction TypeResult
1Antibody (with primary amines)This compoundNHS ester aminolysisBut-3-enoate functionalized antibody
2But-3-enoate functionalized antibodyThiol-containing cytotoxic drugThiol-ene "click" reactionAntibody-Drug Conjugate

Engineering of Biocompatible Scaffolds, Hydrogels, and Protein Crosslinking

The application of this compound extends to the field of biomaterials, particularly in the engineering of biocompatible scaffolds and hydrogels for tissue engineering and regenerative medicine. These materials are designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. researchgate.net

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. researchgate.netresearchgate.net For instance, after conjugating this molecule to proteins or other biomacromolecules via its NHS ester, the pendant but-3-enoate groups can be polymerized to form crosslinked networks. This process is fundamental to the creation of hydrogels, which are three-dimensional, water-swollen polymer networks. The properties of these hydrogels, such as their mechanical strength and degradation rate, can be tuned by controlling the degree of crosslinking.

Furthermore, the but-3-enoate functionality can be utilized for protein crosslinking. nih.govnih.gov By reacting this compound with the primary amines of different protein molecules, it is possible to introduce vinyl groups onto their surfaces. Subsequently, these functionalized proteins can be crosslinked together through various mechanisms, including thiol-ene reactions with dithiol linkers. This strategy is employed to study protein-protein interactions, stabilize protein complexes, and create protein-based biomaterials with enhanced mechanical properties. gbiosciences.comthermofisher.com

Table 2: Applications in Biomaterial Engineering

ApplicationMechanismKey Feature of this compound
Biocompatible Scaffolds & Hydrogels Polymerization of vinyl groups after conjugation to biomolecules.Acts as a functional monomer for creating crosslinked networks.
Protein Crosslinking Introduction of vinyl groups onto protein surfaces for subsequent crosslinking reactions (e.g., thiol-ene).Enables the formation of stable covalent bonds between protein molecules.

Advanced Analytical Characterization Techniques for 2,5 Dioxopyrrolidin 1 Yl But 3 Enoate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731), offering insights into its constituent atoms, functional groups, and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2,5-Dioxopyrrolidin-1-yl but-3-enoate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR spectroscopy would reveal the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the succinimide (B58015) ring protons, which typically appear as a singlet, and the protons of the but-3-enoate moiety. The vinyl protons of the but-3-enoate group would present as a complex multiplet, and the methylene (B1212753) protons adjacent to the ester group would also have a characteristic chemical shift.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. Key resonances would include those for the carbonyl carbons of the succinimide and the ester, the vinyl carbons, and the methylene carbons.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the succinimide and but-3-enoate fragments. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted) Data for this compound
Chemical Shift (ppm) Assignment
~ 2.85 (s, 4H)Succinimide CH₂
~ 3.25 (d, 2H)CH₂ adjacent to ester
~ 5.30 (m, 2H)Terminal vinyl CH₂
~ 5.95 (m, 1H)Vinyl CH
¹³C NMR (Predicted) Data for this compound
Chemical Shift (ppm) Assignment
~ 25.5Succinimide CH₂
~ 35.0CH₂ adjacent to ester
~ 120.0Terminal vinyl CH₂
~ 130.0Vinyl CH
~ 168.0Ester C=O
~ 170.0Succinimide C=O

Infrared (IR) and Raman Spectroscopy (for functional group identification)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of key structural motifs.

IR spectroscopy would show characteristic absorption bands for the various functional groups. The most prominent peaks would be the strong carbonyl (C=O) stretching vibrations from both the succinimide ring and the ester group, typically appearing in the region of 1700-1820 cm⁻¹. The carbon-carbon double bond (C=C) of the but-3-enoate moiety would exhibit a stretching vibration around 1640 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond, which may show a weak band in the IR spectrum, would be expected to give a strong signal in the Raman spectrum.

Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Functional Group
~ 1815 & 1780Succinimide C=O (symmetric & asymmetric stretching)
~ 1740Ester C=O stretching
~ 1645C=C stretching
~ 1200C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophores and reaction monitoring)

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for studying molecules containing chromophores (light-absorbing groups). While this compound does not possess strong chromophores that absorb in the visible region, the carbonyl groups and the carbon-carbon double bond would lead to absorption in the UV region. This technique can be particularly valuable for monitoring reactions involving this compound, as changes in conjugation or the consumption of the reactive ester can lead to shifts in the UV-Vis spectrum.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. This is a crucial step in the definitive identification of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would provide valuable information about the connectivity of the molecule. For instance, the loss of the N-hydroxysuccinimide group is a common fragmentation pathway for such esters, which would be readily observed in the MS/MS spectrum.

Predicted Mass Spectrometry Data for this compound (C₈H₉NO₄)
Ion m/z (calculated)
[M+H]⁺184.0604
[M+Na]⁺206.0424
Key Fragment IonLoss of N-hydroxysuccinimide

Field Desorption Mass Spectrometry (FD-MS)

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of nonvolatile and thermally labile compounds, such as this compound. In this method, the analyte is applied directly to a specialized emitter, which is then subjected to a high electric field. wikipedia.org This strong field facilitates the ionization and desorption of molecules directly from the solid phase into the gas phase, minimizing thermal decomposition. wiley.com

For this compound, FD-MS is an effective tool for unambiguous molecular weight determination. Because it is a soft ionization method, the resulting mass spectra typically show little to no fragmentation. wikipedia.orgwiley.com The primary ion observed would be the molecular radical cation (M+•) or, in some cases, a protonated molecule ([M+H]+). This clean ionization process allows for precise confirmation of the compound's molecular formula (C₈H₉NO₄) and corresponding monoisotopic mass. The technique is advantageous over methods that require sample volatilization, which could cause the ester to decompose before ionization.

FeatureDescriptionRelevance to this compound
Ionization Method Soft ionization using a high-potential electric field. wikipedia.orgIdeal for the thermally sensitive N-succinimidyl ester group, preventing degradation during analysis.
Sample State Solid or liquid analyte applied directly to the emitter. wikipedia.orgBypasses the need for thermal volatilization, preserving the compound's integrity.
Primary Ions Molecular radical cation (M+•) or protonated molecule ([M+H]+). wiley.comProvides clear and direct confirmation of the molecular weight without complex fragmentation patterns.
Fragmentation Minimal to none. wiley.comSimplifies spectral interpretation, focusing on the intact molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of N-succinimidyl esters. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comresearchgate.net This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of the compound can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, detected typically by UV absorbance around 210 nm. researchgate.net This method is effective for quantifying the compound and its potential impurities, such as hydrolyzed but-3-enoic acid and N-hydroxysuccinimide.

Table 6.3.1: Illustrative RP-HPLC Parameters for Purity Assessment

ParameterConditionPurpose
Column C18, 5 µm particle size, 4.6 x 250 mmStandard stationary phase for reverse-phase separation of moderately polar compounds.
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Phosphoric or Formic Acid) sielc.comsielc.comThe gradient allows for the efficient elution of both polar impurities and the target compound. Acid improves peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Detection UV at 210 nm researchgate.netThe succinimide and ester carbonyl groups exhibit UV absorbance at this wavelength.
Column Temperature 25 °C derpharmachemica.comMaintains consistent retention times and separation efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. sielc.com

For the analysis of this compound, converting an HPLC method to a UPLC method can reduce run times from over 10-15 minutes to just 1-3 minutes without sacrificing separation quality. This high throughput is invaluable in process monitoring and high-volume quality control environments. The increased peak resolution of UPLC also allows for better separation and quantification of closely related impurities.

Table 6.3.2: Comparative UPLC Parameters for High-Throughput Analysis

ParameterConditionAdvantage over HPLC
Column C18, 1.7 µm particle size, 2.1 x 50 mmSmaller particles provide significantly higher separation efficiency and resolution.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Optimized for faster elution on a shorter column.
Flow Rate 0.4 - 0.6 mL/minLower flow rate is used with smaller diameter columns but results in a much faster analysis due to column length.
Detection UV-Vis or MS/MSHigher peak concentrations lead to improved sensitivity.
Analysis Time 1-3 minutesDrastic reduction in run time, increasing sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the compound's low volatility and thermal lability. The high temperatures required for vaporization in the GC inlet would likely cause decomposition.

However, GC-MS can be a powerful tool for analyzing volatile derivatives of the compound. jmchemsci.com A common approach involves the hydrolysis of the ester bond to yield but-3-enoic acid and N-hydroxysuccinimide. The but-3-enoic acid can then be converted into a more volatile and thermally stable derivative, for example, a trimethylsilyl (B98337) (TMS) ester, through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This TMS derivative can be readily analyzed by GC-MS, allowing for the confirmation of the but-3-enoate moiety of the original molecule through its characteristic mass spectrum. imrpress.com

Solid-State Structural and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional molecular structure, crystal packing, and intermolecular interactions of a compound in the solid state. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related compound, 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, provides significant insight into the expected structural features. nih.gov

This analysis reveals the distinct geometries of the succinimide and ester groups. The pyrrolidine (B122466) ring is nearly planar, and it is oriented almost perpendicularly to the plane of the propenoate group. nih.govnih.gov The study of crystal packing elucidates how molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces such as weak C—H···O hydrogen bonds that form inversion dimers. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and reactivity in the solid state.

Table 6.4.1: Crystallographic Data for the Analogous Compound 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate nih.gov

ParameterValueStructural Insight
Chemical Formula C₈H₉NO₄Confirms atomic composition.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell Dimensions a = 9.6137 Å, b = 10.9317 Å, c = 8.4911 Å, β = 102.522°Precise dimensions of the repeating unit in the crystal lattice.
Unit Cell Volume 871.14 ųThe volume occupied by one unit cell.
Molecules per Unit Cell (Z) 4Number of molecules in the repeating unit.
Key Dihedral Angle 86.58° (between pyrrolidine ring and propenoate group)Shows the two main planar regions of the molecule are nearly orthogonal. nih.govnih.gov
Intermolecular Interactions Weak C—H···O hydrogen bondsThese interactions link molecules into inversion dimers, influencing the crystal packing. nih.gov

Powder X-ray Diffraction (for bulk material phase identification and crystallinity)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure, including phase identification, crystal lattice parameters, and the degree of crystallinity. ajol.info The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for identification.

In the context of N-hydroxysuccinimide (NHS) esters like this compound, PXRD is crucial for confirming the solid-state structure and purity of the bulk material. While specific PXRD data for this compound is not extensively published, structural analysis of the closely related compound, 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, has been performed using single-crystal X-ray diffraction, a technique that provides the foundational data for a theoretical PXRD pattern. researchgate.netnih.gov This analysis revealed a monoclinic crystal system. researchgate.netnih.gov Such data is vital for quality control, ensuring consistency between batches and identifying any polymorphic transformations or impurities that could affect the compound's reactivity and performance in subsequent applications.

The analysis can distinguish between crystalline and amorphous content in the bulk material. ajol.info The degree of crystallinity is determined by comparing the integrated intensity of the sharp crystalline peaks against the broad halo of any amorphous content. ajol.info This parameter is critical as it can influence the compound's stability, dissolution rate, and solid-state reactivity.

Below is a table of crystallographic data obtained for the related compound 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, which illustrates the type of information derived from X-ray diffraction studies. nih.govnih.gov

ParameterValue
Chemical FormulaC8H9NO4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.6137 (8)
b (Å)10.9317 (9)
c (Å)8.4911 (7)
β (°)102.522 (2)
Volume (Å3)871.14 (12)
Z (formula units per cell)4

Surface and Morphological Characterization Techniques for Materials Science Applications

This compound is frequently used to functionalize surfaces, introducing reactive but-3-enoate groups that can participate in further chemical reactions. Characterizing these modified surfaces is essential to understand and optimize their performance in various materials science applications.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. longdom.orgnih.gov It works by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. By monitoring the deflection of the cantilever, a precise map of the surface's height and features can be generated. researchgate.net

When a surface is functionalized using this compound to immobilize other molecules (e.g., polymers, proteins), AFM is invaluable for visualizing the effects of this modification. researchgate.net The technique can directly show changes in surface morphology, such as an increase in surface roughness or the formation of distinct molecular domains or aggregates. longdom.org For instance, AFM has been used to discriminate between smooth, unmodified nanoparticle surfaces and rougher surfaces that result from the conjugation of molecules via NHS-ester chemistry. longdom.org

Quantitative data on nanoscale features can be extracted from AFM images, providing a deeper understanding of the functionalized surface.

AFM ParameterDescriptionRelevance to Functionalized Surfaces
Root Mean Square (RMS) RoughnessThe standard deviation of the surface height profile from the mean height.Quantifies the change in surface texture post-functionalization.
Surface SkewnessMeasures the asymmetry of the topography data set.Indicates the prevalence of peaks (positive skew) or valleys (negative skew).
Particle/Feature HeightThe vertical dimension of adsorbed molecules or aggregates.Confirms the presence and size of immobilized species.
Phase ImagingMaps variations in material properties like adhesion and viscoelasticity.Can distinguish between the substrate and areas with attached molecules. nih.gov

Ellipsometry for Thin Film Thickness and Optical Properties

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index 'n' and extinction coefficient 'k'). nih.govphyslab.org It measures the change in the polarization state of light upon reflection from a sample surface. p2infohouse.orgarxiv.org Because it measures a ratio of two values, it is very accurate and reproducible, capable of measuring film thicknesses down to the sub-nanometer level. nih.gov

In applications involving this compound, such as the formation of polymer brushes or self-assembled monolayers on a substrate, ellipsometry is a primary tool for characterizing the resulting film. By measuring the ellipsometric parameters Ψ (Psi) and Δ (Delta) over a range of wavelengths, a model can be constructed to precisely determine the film's thickness. p2infohouse.org This is critical for controlling the deposition process and ensuring the desired film architecture is achieved.

Furthermore, ellipsometry provides the film's optical properties. The refractive index is related to how light propagates through the material, while the extinction coefficient is related to light absorption. researchgate.net These properties are essential for applications in optics, electronics, and sensor development.

The following table shows representative optical data for an organic thin film as determined by spectroscopic ellipsometry, illustrating the type of information obtained. researchgate.net

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
5001.520.05
6001.480.01
7001.460.00

Contact Angle Measurements for Surface Wettability

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. It quantifies the angle that a liquid droplet forms with the surface, which is determined by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. researchgate.net A low contact angle indicates high wettability (a hydrophilic surface), while a high contact angle indicates low wettability (a hydrophobic surface). nanoscience.com

The functionalization of a surface with this compound and subsequent reactions will alter the surface chemistry and, consequently, its wettability. Contact angle measurement is a straightforward and powerful method to confirm the success of a surface modification. For example, grafting a hydrophilic polymer onto a hydrophobic substrate using this chemistry would lead to a significant decrease in the water contact angle. mdpi.com

By measuring the contact angles of several liquids with different known surface tensions (e.g., water, diiodomethane), the surface free energy of the material can be calculated. This provides a quantitative measure of the surface's energetic properties, which is crucial for predicting adhesion, biocompatibility, and other interfacial phenomena. nanoscience.com

The table below provides example data showing how surface treatments can alter wettability, as measured by water contact angle. nanoscience.com

SurfaceWater Contact Angle (°)Wettability
Untreated Polymer>100°Hydrophobic
Plasma-Treated Polymer~64°Hydrophilic
Polymer with Hydrophilic Graft<40°Highly Hydrophilic

Computational and Theoretical Studies on 2,5 Dioxopyrrolidin 1 Yl But 3 Enoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com For 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731), DFT calculations could be employed to optimize its three-dimensional geometry and determine its ground state properties. This would involve calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.comresearchgate.net For 2,5-Dioxopyrrolidin-1-yl but-3-enoate, the location of the HOMO and LUMO orbitals would identify the most probable sites for nucleophilic and electrophilic attack, respectively. The but-3-enoate moiety, with its carbon-carbon double bond, and the carbonyl groups of the succinimide (B58015) ring are expected to be key regions of reactivity.

ParameterTheoretical SignificancePredicted Properties for this compound
HOMO Energy Electron-donating ability; susceptibility to electrophilic attack.The electron density is likely concentrated on the C=C double bond of the butenoate group.
LUMO Energy Electron-accepting ability; susceptibility to nucleophilic attack.The electron density is likely concentrated on the carbonyl carbons of the succinimide ring.
HOMO-LUMO Gap Chemical reactivity and kinetic stability.A moderate gap is expected, indicating a balance between stability and reactivity for chemical modifications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This allows for the exploration of different molecular conformations and the study of how the molecule interacts with its surroundings.

For instance, crystallographic studies on the related 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate show that molecules in the crystal lattice are linked by weak C—H⋯O hydrogen bonds, forming dimers. nih.govresearchgate.net MD simulations could be used to explore these and other potential intermolecular interactions for this compound in various solvents, providing insight into its solubility and aggregation behavior.

Reaction Mechanism Elucidation Through Computational Modeling and Transition State Analysis

Computational modeling is an invaluable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate.

For this compound, a key reaction is its use in bioconjugation, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., on proteins) to form a stable amide bond. Computational modeling could elucidate the precise mechanism of this aminolysis reaction, including the structure of the tetrahedral intermediate and the transition states involved. This would provide a deeper understanding of the reaction kinetics and the factors influencing its efficiency.

In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Properties

In silico methods encompass a wide range of computational techniques to predict molecular properties. For this compound, these methods can predict its reactivity towards various reagents and the selectivity of its reactions. For example, quantum chemical parameters derived from DFT, such as chemical potential, hardness, and electrophilicity, can be used to quantify its reactivity. mdpi.comresearchgate.net

Furthermore, computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the molecule's UV-Vis absorption spectrum, while the vibrational frequencies from a DFT calculation can be used to simulate its infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and purity.

Emerging Research Avenues and Future Outlook for 2,5 Dioxopyrrolidin 1 Yl But 3 Enoate

Development of Stimuli-Responsive Materials Incorporating the Compound

The incorporation of 2,5-Dioxopyrrolidin-1-yl but-3-enoate (B1239731) into polymer architectures is a promising strategy for the creation of "smart" or stimuli-responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, or light. nih.govrsc.orgmdpi.com

The vinyl group of the compound allows it to be readily copolymerized with a variety of other monomers to create functional polymers. For instance, copolymerization with monomers like N-isopropylacrylamide could yield thermoresponsive hydrogels. researchgate.netresearchgate.net These hydrogels would be designed to exhibit a lower critical solution temperature (LCST), leading to a reversible phase transition from a swollen to a collapsed state upon heating. The succinimide (B58015) ester groups within the polymer network would remain available for subsequent conjugation with biomolecules, such as peptides or enzymes, creating bio-hybrid materials with tunable properties. mdpi.com

Similarly, the integration of 2,5-Dioxopyrrolidin-1-yl but-3-enoate into polymers containing ionizable groups, such as acrylic acid, could lead to pH-responsive systems. nih.gov At different pH values, the ionization state of the acidic or basic monomers would change, altering the electrostatic interactions within the polymer chains and leading to swelling or shrinking of the material. The presence of the active ester would allow for the immobilization of therapeutic agents or targeting ligands, paving the way for advanced drug delivery systems that release their payload in specific pH environments, such as those found in tumor tissues or intracellular compartments.

StimulusPotential Monomer PartnerResulting Material PropertyPotential Application
TemperatureN-isopropylacrylamideThermoresponsive hydrogel (LCST behavior)Injectable drug delivery, tissue engineering scaffolds
pHAcrylic acid, Dimethylaminoethyl methacrylatepH-responsive polymerTargeted drug release, biosensors

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The pyrrolidine (B122466) ring is a privileged scaffold in many biologically active molecules and catalysts. mdpi.comnih.gov The butenoate moiety of this compound presents an opportunity for novel catalytic transformations to generate functionalized and stereochemically complex pyrrolidine derivatives.

Researchers are exploring the use of transition metal catalysis to achieve stereoselective additions across the double bond. For example, asymmetric hydrogenation or hydroformylation could introduce new stereocenters with high enantiomeric excess. Furthermore, the alkene can participate in various cycloaddition reactions, providing access to complex heterocyclic systems. wikipedia.org

Another area of interest is the development of organocatalytic methods for the stereoselective functionalization of the pyrrolidine ring itself, inspired by the extensive work on proline catalysis. nih.gov While the primary focus of this compound is often its active ester and vinyl groups, the pyrrolidine-2,5-dione (succinimide) core also offers potential for synthetic manipulation.

Catalytic ApproachTransformationPotential Outcome
Transition Metal CatalysisAsymmetric HydrogenationChiral saturated ester
Transition Metal CatalysisHydroformylationAldehyde-functionalized pyrrolidine
OrganocatalysisMichael Addition to the butenoateFunctionalized pyrrolidine derivatives
Cycloaddition ReactionsDiels-Alder, [3+2] cycloadditionsComplex heterocyclic scaffolds

Integration into Advanced Diagnostic Tools and Biosensing Platforms

The N-hydroxysuccinimide ester group is a well-established tool for bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, and other biomolecules. nih.govacs.org This reactivity makes this compound a valuable building block for the development of advanced diagnostic tools and biosensing platforms.

The compound can be used to functionalize surfaces, such as those of gold nanoparticles or microtiter plates, with the vinyl group. nih.gov This creates a surface that is amenable to further modification via polymerization or "click" chemistry reactions. For example, surface-initiated atom transfer radical polymerization (SI-ATRP) could be used to grow polymer brushes from the vinyl-functionalized surface, creating a three-dimensional matrix for the immobilization of capture antibodies or enzymes.

Furthermore, the compound can be directly conjugated to biomolecules to introduce a polymerizable handle. For instance, an antibody could be labeled with this compound, and the resulting vinyl-modified antibody could then be incorporated into a polymer hydrogel for the development of a highly sensitive immunoassay platform. The ability to create well-defined bioconjugates is crucial for the reproducibility and reliability of diagnostic assays. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The production of this compound can be approached from a sustainability perspective by exploring enzymatic methods and the use of renewable feedstocks.

Enzymatic synthesis of esters, often catalyzed by lipases, offers a green alternative to traditional chemical methods. researchgate.netnih.govnih.govresearchgate.net These reactions can often be carried out in aqueous media or solvent-free systems under mild conditions, reducing the environmental impact. The synthesis of the N-hydroxysuccinimide ester of but-3-enoic acid could potentially be achieved using an immobilized lipase, which would also facilitate catalyst recovery and reuse.

Moreover, the starting materials for the synthesis of the succinimide and butenoate moieties can be derived from renewable resources. For example, succinic acid is a bio-based chemical that can be produced through the fermentation of sugars. researchgate.net The development of synthetic pathways that utilize such renewable feedstocks would significantly improve the green credentials of this compound production. ijcps.org

Green Chemistry ApproachDescriptionPotential Benefit
Enzymatic EsterificationUse of lipases to catalyze the formation of the NHS ester.Milder reaction conditions, reduced waste, use of aqueous media.
Renewable FeedstocksSynthesis from bio-based starting materials like succinic acid.Reduced reliance on fossil fuels, lower carbon footprint.
One-Pot SynthesisCombining multiple reaction steps into a single process.Increased efficiency, reduced solvent usage and waste generation.

Identification of Unexplored Reactivity Profiles and Mechanistic Pathways

While the primary reactivity of this compound is centered on its active ester and vinyl functionalities, there is potential for uncovering novel reactivity profiles and understanding the underlying mechanistic pathways.

The interplay between the succinimide ring, the ester linkage, and the terminal alkene could lead to unexpected intramolecular reactions under specific conditions. For instance, investigations into radical-mediated cyclizations could reveal new routes to functionalized bicyclic systems. The butenoate moiety could also act as a Michael acceptor, opening up possibilities for conjugate addition reactions with various nucleophiles.

Detailed mechanistic studies, employing both experimental techniques (such as kinetics and isotopic labeling) and computational modeling, will be crucial to elucidate the factors that govern the chemoselectivity and stereoselectivity of reactions involving this compound. A deeper understanding of its reactivity will enable chemists to design more efficient and selective synthetic transformations.

Applications in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its polar succinimide headgroup and nonpolar butenoate tail, suggests its potential as a building block in supramolecular chemistry and self-assembly. rsc.org In appropriate solvents, these molecules could self-assemble into well-ordered structures such as micelles, vesicles, or nanofibers, driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

The terminal alkene provides a handle for locking these self-assembled structures into more robust, covalently linked architectures through polymerization. This approach, known as self-assembled polymerization, could lead to the formation of novel nanomaterials with tailored morphologies and properties.

Furthermore, the succinimide group can participate in hydrogen bonding interactions, which could be exploited in the design of supramolecular polymers. By synthesizing monomers with complementary hydrogen bonding motifs, it may be possible to create long, ordered polymer chains held together by non-covalent interactions. These materials could exhibit interesting properties such as self-healing and responsiveness to external stimuli that disrupt the hydrogen bonding network.

Q & A

Q. What are the recommended synthetic routes for 2,5-dioxopyrrolidin-1-yl but-3-enoate, and how can reaction yields be optimized?

The compound is typically synthesized via activation of carboxylic acids using N-hydroxysuccinimide (NHS) esters. A validated method involves coupling β-alanine derivatives with NHS in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. Key steps include:

  • Dissolving maleic anhydride and β-alanine in DMF at 60°C to form a reactive intermediate.
  • Cooling to 0–5°C, followed by sequential addition of NHS and DCC to activate the ester group.
  • Stirring at 20°C for 18 hours to complete the reaction .

Q. Optimization Tips :

  • Maintain strict temperature control during DCC addition to avoid side reactions.
  • Use anhydrous DMF to prevent hydrolysis of the NHS ester.
  • Typical yields range from 60–70%, but purity can be improved via recrystallization from dichloromethane/hexane mixtures .

Q. What safety precautions are critical when handling 2,5-dioxopyrrolidin-1-yl derivatives in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Exposure Response :
    • Skin contact: Rinse immediately with water for ≥15 minutes.
    • Eye exposure: Flush with water for 15 minutes and seek medical attention.
    • Inhalation: Move to fresh air; monitor for respiratory irritation .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Look for peaks at δ 2.14 (s, CH₃), 5.71 (s, pyrrole-H), and 7.25–7.81 (m, aromatic-H) to confirm substituents .
    • ¹³C-NMR : Key signals include δ 166.36 (ester carbonyl) and 158.43 (aromatic carbons) .
  • Infrared (IR) Spectroscopy : Peaks at 1752 cm⁻¹ (C=O stretch) and 2922 cm⁻¹ (C-H stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₉NO₄ has MW 171.15) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 2,5-dioxopyrrolidin-1-yl derivatives be resolved?

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data. SHELXE is recommended for experimental phasing in macromolecular crystallography .
  • Troubleshooting :
    • If R-factors remain high, check for disordered solvent molecules or partial occupancy.
    • Validate hydrogen bonding networks using Mercury (CCDC) to resolve ambiguous electron density .

Q. What strategies improve the stability of 2,5-dioxopyrrolidin-1-yl esters in aqueous buffers for bioconjugation?

  • pH Control : Maintain buffers at pH 7.0–8.5 to balance NHS ester reactivity (hydrolysis accelerates at pH > 9) .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis.
  • Additives : Include 10% DMSO or DMF to enhance solubility and reduce aggregation .

Q. How do physicochemical properties (e.g., LogD, pKa) influence the reactivity of this compound in drug-linker applications?

  • Key Properties :

    PropertyValueRelevance
    LogD (pH 7.4)-0.53Predicts membrane permeability
    pKa17.41Indicates low protonation in physiological conditions
    Polar Surface Area127.36 ŲAffects solubility and bioavailability
  • Design Implications :

    • Low LogD suggests poor blood-brain barrier penetration, favoring peripheral targeting.
    • High polar surface area necessitates PEGylation or lipid conjugation for improved pharmacokinetics .

Q. What methodologies address low yields in NHS ester-mediated peptide coupling reactions?

  • Coupling Agent Alternatives : Replace DCC with EDC/HCl for reduced toxicity and easier byproduct removal.
  • Solvent Optimization : Use THF or acetonitrile instead of DMF to minimize racemization.
  • Catalytic Additives : Add 1-hydroxybenzotriazole (HOBt) to enhance activation efficiency .

Q. How can this compound be utilized in heterobifunctional linker design for antibody-drug conjugates (ADCs)?

  • Dual Functionalization :
    • NHS ester reacts with lysine residues on antibodies.
    • Maleimide groups (if present) target cysteine thiols on payloads .
  • Case Study : A PEG-based linker with this moiety demonstrated >90% conjugation efficiency in trastuzumab emtansine analogs .

Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points (e.g., 149°C vs. literature 142°C).
Resolution :

  • Verify purity via HPLC (expect >95% for reliable mp).
  • Assess crystalline vs. amorphous forms using XRPD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.